3'-Ump(2-)

Description

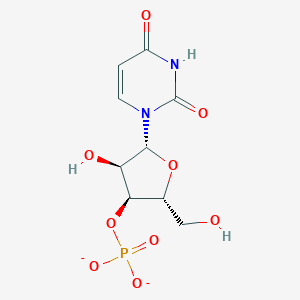

Structure

2D Structure

Properties

CAS No. |

35170-03-7 |

|---|---|

Molecular Formula |

C9H11N2O9P-2 |

Molecular Weight |

322.17 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |

InChI Key |

FOGRQMPFHUHIGU-XVFCMESISA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

Uridylic Acid Disodium Salt; 3’-UMP NA; Disodium 3’-UMP; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Uridine Monophosphates

Uridine (B1682114) Phosphorylase Activity and Ribose-1-Phosphate (B8699412) Generation

The key enzyme in the catabolism of uridine is uridine phosphorylase (UPase). nih.govwikipedia.org This enzyme catalyzes the reversible phosphorylytic cleavage of uridine. abcam.comnih.gov In this reaction, uridine reacts with inorganic phosphate (B84403) (Pi) to yield uracil (B121893) and alpha-D-ribose 1-phosphate. wikipedia.orgebi.ac.uk

Reaction: Uridine + Phosphate ⇌ Uracil + α-D-Ribose 1-phosphate wikipedia.org

This reaction is vital for scavenging and regulating the levels of uracil and uridine in the body. nih.govebi.ac.uk The enzyme Uridine Phosphorylase 1 (UPP1) is particularly important in this process, as it facilitates the adaptive catabolism of uridine. nih.gov The reversible nature of the reaction allows it to function in both the breakdown of uridine and the synthesis of uridine from uracil when ribose-1-phosphate is available. abcam.comnih.gov

Integration into Central Carbon Metabolism and Glycolytic Pathways

The products of uridine catabolism are channeled into other major metabolic pathways. Uracil can be further degraded into beta-alanine, ammonia, and CO2. nih.govontosight.ai

The ribose-1-phosphate generated by uridine phosphorylase provides a direct link to central carbon metabolism. ebi.ac.ukresearchgate.net Ribose-1-phosphate can be converted to ribose-5-phosphate, which is a key intermediate in the pentose (B10789219) phosphate pathway (PPP). ontosight.ai The PPP is crucial for generating NADPH (a reducing agent for biosynthesis and redox homeostasis) and for producing precursors for nucleotide synthesis.

Furthermore, the intermediates of the pentose phosphate pathway, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, can enter the glycolytic pathway. ontosight.ainih.gov This allows the ribose moiety of uridine to be utilized as an energy source for the cell, demonstrating a significant intersection between nucleotide and carbohydrate metabolism. abcam.comresearchgate.net Isotope tracing studies have confirmed that the ribose carbon from uridine contributes to central carbon metabolism. nih.gov

Enzymology and Specific Biochemical Interactions of Uridine Monophosphates

Enzyme Substrate Specificity and Kinetic Analysis Involving Uridine (B1682114) Monophosphates

Uridine monophosphate serves as a key substrate for several classes of enzymes, undergoing transformations that are critical for nucleotide metabolism, signal transduction, and the biosynthesis of complex carbohydrates. The specificity of these enzymes for UMP and the kinetics of the reactions they catalyze are central to understanding their physiological functions.

The hydrolysis of the phosphate (B84403) group from UMP is a crucial step in nucleotide degradation and salvage pathways, catalyzed by nucleotidases. 5'-Nucleotidases (NT5Es) are a family of enzymes that hydrolyze nucleoside monophosphates to their corresponding nucleosides and orthophosphate. ontosight.ai This reaction is vital for maintaining the cellular balance of nucleotides and nucleosides, which are essential for DNA and RNA synthesis. ontosight.ai Another key enzyme in this process is pyrimidine (B1678525) 5'-nucleotidase (UMPH-1), which specifically acts on pyrimidine monophosphates like UMP, converting them to uridine and phosphate. ebi.ac.uk

Phosphodiesterases, on the other hand, are enzymes that cleave phosphodiester bonds. While they are more commonly known for hydrolyzing cyclic nucleotides like cAMP to their 5'-monophosphate form (e.g., 5'-AMP), some phosphodiesterases exhibit broader activity. nih.gov For instance, some orthologs of the exoribonuclease Usb1 possess a 2',3'-cyclic phosphodiesterase (CPDase) activity, which hydrolyzes the 2',3'-cyclic phosphate product of its primary reaction to a 3'-monophosphate. oup.com Although the direct hydrolysis of the single phosphate bond in 3'-UMP by phosphodiesterases is less common, the broader family of phosphoryl-transfer enzymes plays a critical role in the lifecycle of uridine nucleotides.

Uridine monophosphate is a precursor for the synthesis of uridine diphosphate (B83284) (UDP) and subsequently uridine triphosphate (UTP). nih.gov UTP is a key co-substrate for UDP-sugar pyrophosphorylases, enzymes that generate activated sugar donors for glycosylation reactions. A prime example is UDP-glucose pyrophosphorylase (UGPase), which catalyzes the reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. wikipedia.orgyoutube.com UDP-glucose is a central molecule in carbohydrate metabolism, serving as the glucosyl donor for the synthesis of glycogen (B147801) and as a precursor for other UDP-sugars like UDP-galactose and UDP-glucuronic acid. wikipedia.org

These UDP-sugars are the essential substrates for a vast family of enzymes known as uridine diphosphate-dependent glycosyltransferases (UGTs). nih.govoup.comnih.gov UGTs transfer the sugar moiety from the UDP-sugar to a wide array of acceptor molecules, including proteins, lipids, and small molecule natural products. oup.commdpi.com This glycosylation is crucial for detoxification, hormone regulation, and the biosynthesis of complex carbohydrates. nih.gov Some UGTs exhibit broad substrate specificity, enabling them to glycosylate a diverse range of compounds. nih.govnih.gov The initial step in this entire cascade, the phosphorylation of UMP to UDP, is therefore a critical control point for these biosynthetic pathways.

Table 1: Key Enzymes in Uridine Monophosphate Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| 5'-Nucleotidase (NT5E) | 3.1.3.5 | UMP, CMP, TMP | Uridine, Cytidine (B196190), Thymidine + Orthophosphate | Nucleotide degradation and salvage ontosight.ai |

| Pyrimidine 5'-nucleotidase (UMPH-1) | 3.1.3.5 | Pyrimidine monophosphates (e.g., UMP) | Pyrimidine nucleosides (e.g., Uridine) + Phosphate | Pyrimidine nucleotide degradation ebi.ac.uk |

| UMP Kinase | 2.7.4.22 | UMP + ATP | UDP + ADP | UDP synthesis for UTP and UDP-sugar formation nih.gov |

| UDP-Glucose Pyrophosphorylase (UGPase) | 2.7.7.9 | UTP + Glucose-1-phosphate | UDP-glucose + Pyrophosphate | Synthesis of activated glucose donor wikipedia.orgyoutube.com |

| Uridine Diphosphate-dependent Glycosyltransferase (UGT) | 2.4.1.- | UDP-sugar + Acceptor molecule | Glycosylated acceptor + UDP | Biosynthesis of glycosides nih.govoup.comnih.gov |

Molecular Basis of Uridine Monophosphate Binding to Proteins and Macromolecules

The specific recognition of UMP by enzymes and other proteins is governed by the intricate three-dimensional structure of their binding sites and a network of non-covalent interactions. Understanding these interactions provides a foundation for elucidating enzyme mechanisms and for the design of specific inhibitors.

Crystal structures of enzymes in complex with UMP or its analogs have provided detailed snapshots of the molecular recognition process. For instance, the structure of UMP kinase (UMPK) reveals a distinct binding site for UMP. nih.gov The binding of UMP, along with the co-substrate ATP, induces conformational changes that are essential for the catalytic activity and allosteric regulation of the enzyme. nih.govnih.gov Similarly, the crystal structure of deoxynucleoside 5′-phosphate N-hydrolase 1 (DNPH1) with 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP) shows specific interactions between the uracil (B121893) base, the deoxyribose sugar, and the phosphate group with amino acid residues in the active site. st-andrews.ac.uk These interactions, which include hydrogen bonds and nonpolar contacts, precisely orient the substrate for catalysis. st-andrews.ac.uk In many nucleotide-binding proteins, the interaction between different nucleotide-binding domains (NBDs) can significantly influence their enzymatic activity, such as the ATPase activity in ABC transporters. nih.gov

Beyond direct interactions with amino acid residues, the binding of UMP within an enzyme's active site is often mediated by other molecules, such as metal ions and polyamines. Divalent metal ions, most commonly Mg²⁺, are frequently required for the activity of nucleotide-utilizing enzymes. youtube.comwikipedia.org The metal ion can coordinate with the phosphate groups of the nucleotide, neutralizing their negative charge and facilitating the correct positioning of the substrate for the reaction. wikipedia.org Studies on the interaction of UMP with various metal ions like Cu(II), Zn²⁺, and Cd²⁺ have shown that the phosphate group is a primary site of metallation. nih.govnih.gov In some cases, the N3 atom of the uracil ring can also be involved in coordination. nih.gov

Polyamines, such as spermine (B22157) and spermidine, are ubiquitous organic cations that interact with negatively charged macromolecules like nucleic acids and proteins. nih.gov In model systems, polyamines have been shown to form non-covalent complexes with UMP. nih.gov These interactions are primarily electrostatic, occurring between the protonated amine groups of the polyamine and the negatively charged phosphate group of UMP. nih.govscience.gov Such interactions can influence the conformation and reactivity of the nucleotide.

Chemical and Enzymatic Synthesis Methodologies for Research Applications

Enzymatic Approaches for Uridine (B1682114) Monophosphate Production

Enzymatic approaches are prized for their inherent specificity, which arises from the precisely shaped active sites of enzymes. These biocatalytic methods typically yield the naturally predominant 5'-isomer of uridine monophosphate (5'-UMP).

A well-established industrial and analytical method for producing 5'-mononucleotides involves the enzymatic hydrolysis of ribonucleic acid (RNA). Nuclease P1, an enzyme isolated from the mold Penicillium citrinum, is particularly effective for this purpose. usbio.net It functions as a single-strand-specific endonuclease that hydrolyzes the 3',5'-phosphodiester bonds in RNA to yield a mixture of 5'-mononucleotides, including 5'-adenosine monophosphate (AMP), 5'-guanosine monophosphate (GMP), 5'-cytidine monophosphate (CMP), and 5'-uridine monophosphate (5'-UMP). usbio.netneb.com

Nuclease P1 exhibits both phosphodiesterase and phosphomonoesterase activities and is dependent on zinc ions. usbio.net The hydrolysis of RNA is typically performed under acidic conditions (pH 5.0-6.0) and at elevated temperatures (up to 70°C), where the enzyme shows optimal activity. usbio.net Following the enzymatic digestion of a substrate like yeast RNA, the resulting mixture of 5'-mononucleotides must be separated to isolate the desired 5'-UMP. This method is highly efficient for large-scale production of the four main ribonucleotides. usbio.net While Nuclease P1 is ideal for producing 5'-mononucleotides, other nucleases like the one from Ustilago maydis can liberate 3'-mononucleotides. oup.com

| Enzyme | Source | Substrate | Key Product(s) | Optimal pH |

| Nuclease P1 | Penicillium citrinum | RNA, ssDNA | 5'-Mononucleotides (UMP, AMP, GMP, CMP) | 5.0 - 6.0 |

| Phosphodiesterase | Snake Venom | Oligonucleotides | 5'-Mononucleotides | Varies |

| Nuclease β | Ustilago maydis | ssDNA, RNA | 3'-Mononucleotides | Varies |

Chemo-enzymatic synthesis offers a more direct route to specific nucleoside monophosphates, starting from the corresponding nucleoside. This approach leverages the high regioselectivity of nucleoside kinases, which specifically phosphorylate the 5'-hydroxyl group of the ribose sugar. mdpi.comvu.lt The reaction involves the transfer of a phosphate (B84403) group from a high-energy phosphate donor, most commonly adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), to the uridine nucleoside. mdpi.comresearchgate.net

| Kinase System | Key Enzymes | Phosphate Donor | Regeneration System | Substrate | Product | Reported Conversion |

|---|---|---|---|---|---|---|

| UCK-ACK Cascade | Uridine-Cytidine Kinase (UCK), Acetate Kinase (ACK) | GTP (catalytic) | Acetyl Phosphate | Uridine | 5'-UMP | High |

| dNK System | Deoxynucleoside Kinase (dNK from D. melanogaster) | GTP or ATP | None specified | 2-Thiouridine | 2-Thiouridine-5'-MP | High |

| dCK/dNK System | Deoxycytidine Kinase (dCK from B. subtilis), Deoxynucleoside Kinase (dNK) | GTP or ATP | Acetate Kinase | Various modified uridines | 5'-UMP derivatives | 40-90% |

Synthetic Organic Chemistry Routes for Uridine 3'-Monophosphate and Its Derivatives

The synthesis of a specific isomer like 3'-uridinemonophosphate requires a chemical approach, as enzymatic methods almost exclusively yield the 5'-isomer. The primary challenge in the chemical phosphorylation of nucleosides is achieving regioselectivity, due to the presence of three hydroxyl groups (2', 3', and 5') on the ribose moiety. umich.edu

To direct phosphorylation to the 3'-position, a strategy involving protecting groups is necessary. This multi-step process typically involves:

Selective Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is the most reactive, and it is typically protected first using a bulky protecting group such as dimethoxytrityl (DMT) chloride in the presence of a base like pyridine. researchgate.net

Selective Protection of the 2'-Hydroxyl Group: With the 5'-position blocked, the 2' and 3' secondary hydroxyls remain. To differentiate them, a protecting group that selectively reacts with the 2'-hydroxyl is used. A common choice in RNA chemistry is a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) ether. researchgate.net

Phosphorylation of the 3'-Hydroxyl Group: With the 5' and 2' positions blocked, the 3'-hydroxyl group is the only one available to react with a phosphorylating agent. Various reagents can be used for this step, such as phosphoramidites (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) followed by oxidation, or other phosphorus(V) reagents. researchgate.net

Deprotection: Finally, all protecting groups are removed under specific conditions (e.g., acid for DMT, fluoride (B91410) for silyl ethers, and other reagents for the phosphate protection) to yield the target 3'-uridinemonophosphate.

A related approach has been used to synthesize derivatives like uridine 2',3'-cyclic boranophosphate. This synthesis starts with a 5'-O-protected uridine, which is then cyclophosphorylated using diphenyl H-phosphonate, demonstrating a strategy that differentiates the 5'-hydroxyl from the 2' and 3' positions. nih.gov

Regioselective Phosphorylation Techniques in Nucleotide Synthesis

Regioselectivity is the cornerstone of nucleotide synthesis, determining which hydroxyl group of the ribose is phosphorylated. The choice of methodology dictates the isomeric outcome.

Enzymatic Phosphorylation: As discussed, enzymes like nucleoside kinases provide the highest level of regioselectivity. Their catalytic active sites are structured to bind the nucleoside and the phosphate donor (e.g., ATP) in a precise orientation that exclusively favors phosphate transfer to the 5'-hydroxyl group. vu.lt This makes enzymatic routes ideal for producing 5'-nucleoside monophosphates but unsuitable for synthesizing 2'- or 3'-isomers.

Non-selective Chemical Phosphorylation: In the absence of protecting groups, chemical phosphorylation of a nucleoside typically results in a mixture of products. For example, prebiotic chemistry experiments using phosphorylating agents like pyrophosphate (PPi) or diamidophosphate (B1260613) (DAP) on uridine in aqueous solution yield a mixture of 2'-UMP, 3'-UMP, 5'-UMP, and even cyclic 2',3'-UMP. nih.gov Separating these isomers is often difficult and results in low yields of any single desired product.

Directed Chemical Phosphorylation: Achieving regioselectivity in a chemical synthesis hinges on the strategic use of orthogonal protecting groups. umich.edu Orthogonal protecting groups are distinct chemical moieties that can be attached to and removed from the different hydroxyl groups under different reaction conditions, without affecting each other. A typical strategy for 3'-phosphorylation is:

Protect the 5'-OH with an acid-labile group (e.g., DMT).

Protect the 2'-OH with a fluoride-labile group (e.g., TBDMS).

Phosphorylate the free 3'-OH.

Remove all protecting groups sequentially.

This directed chemical approach is fundamental to modern oligonucleotide synthesis and is the most versatile method for producing specific, non-natural nucleotide isomers like 3'-uridinemonophosphate for research applications. researchgate.net

Advanced Biological Roles and Research Applications of Uridine Monophosphates

Role in Membrane Lipid Biosynthesis in Cellular and Animal Models

Uridine (B1682114) monophosphate (UMP) and its nucleoside form, uridine, serve as fundamental precursors for the synthesis of phospholipids, which are the primary building blocks of all cellular membranes. This role is particularly critical in the nervous system, where the formation and maintenance of extensive neuronal membranes, including synaptic membranes, are paramount for function.

The primary mechanism for synthesizing phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, is the Kennedy pathway, also known as the CDP-choline pathway. frontiersin.orgnih.gov This metabolic sequence involves three main enzymatic reactions:

Choline (B1196258) is phosphorylated to phosphocholine (B91661) by choline kinase.

Phosphocholine reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline). This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) and is the rate-limiting step in the pathway. frontiersin.orgnih.gov

Finally, the phosphocholine moiety from CDP-choline is transferred to diacylglycerol (DAG) to produce phosphatidylcholine. frontiersin.org

The availability of CTP is a critical determinant of the rate of PC synthesis, as the CCT enzyme is typically not saturated with this substrate under physiological conditions. youtube.com This is where UMP plays its essential precursor role. Uridine, derived from the dephosphorylation of UMP or taken up from circulation, is efficiently converted within cells back to UMP and subsequently phosphorylated to uridine diphosphate (B83284) (UDP) and then uridine triphosphate (UTP). UTP is the direct precursor for CTP, a reaction catalyzed by CTP synthase.

Table 2: The Role of UMP in the Kennedy Pathway for Phosphatidylcholine Synthesis

| Step | Substrates | Enzyme | Product | Role of UMP |

| 1 | UMP | Nucleotidases | Uridine | UMP is a direct source of uridine. |

| 2 | Uridine | Uridine-Cytidine Kinase | Uridine Monophosphate (UMP) | Uridine is phosphorylated back to UMP. |

| 3 | UMP → UDP → UTP | Kinases | Uridine Triphosphate (UTP) | UMP is sequentially phosphorylated to UTP. |

| 4 | UTP + NH₃ | CTP Synthase | Cytidine Triphosphate (CTP) | UTP is the direct precursor for CTP. |

| 5 (Rate-Limiting) | CTP + Phosphocholine | CTP:phosphocholine cytidylyltransferase (CCT) | CDP-Choline | Increased CTP availability drives this key step. youtube.com |

| 6 | CDP-Choline + Diacylglycerol (DAG) | Cholinephosphotransferase | Phosphatidylcholine (PC) | The final product for membrane assembly. |

The function of UMP as a key precursor for phosphatidylcholine (PC) synthesis has significant implications for the assembly of new cellular membranes and the repair of existing ones, particularly in the brain. Research using various cellular and animal models has shown that enhancing the availability of uridine can directly promote the formation of neuronal membranes and their functional components, synapses. frontiersin.org

In animal models, the administration of uridine (often as UMP), especially in combination with the omega-3 fatty acid docosahexaenoic acid (DHA) and choline, has been shown to increase the amount of brain phosphatides and specific synaptic proteins. nih.govmdpi.com These three components act as essential building blocks for synaptic membranes. Uridine, via the CDP-choline pathway, provides the activated head group (CDP-choline), while DHA is incorporated into the diacylglycerol backbone of the phospholipid molecule. nih.gov

The direct structural consequence of this enhanced phospholipid synthesis is an observable increase in the formation of new neuronal structures. Studies in rodents have demonstrated that this nutritional supplementation leads to a higher density of dendritic spines on hippocampal neurons. nih.gov Since dendritic spines are the postsynaptic component of most excitatory synapses, an increase in their number is a direct indicator of synaptogenesis—the formation of new synapses. nih.gov This effect on promoting neurite outgrowth and spine formation has been corroborated in in vitro models using neuronal cell lines like PC-12. nih.gov

These findings from research models suggest that by fueling the CDP-choline pathway, UMP plays a critical role in providing the raw materials necessary for the assembly of new synaptic membranes. This process is fundamental for neuronal plasticity, the repair of damaged membranes, and has been linked in these models to improvements in cognitive function. nih.govfrontiersin.org Furthermore, uridine supplementation has been shown in various animal injury models to promote the regeneration and repair of diverse tissues, including skeletal muscle, liver, and cartilage, underscoring the fundamental importance of pyrimidine (B1678525) availability for tissue maintenance and repair.

Contribution to Cellular Signaling Mechanisms in Experimental Systems.chemicalbook.comnih.govresearchgate.netresearchgate.netgoogle.com

Uridine monophosphates, including Disodium 3'-uridinemonophosphate, are integral to various cellular signaling pathways, acting as precursors for molecules that mediate a wide range of physiological responses. chemicalbook.comontosight.ai Research in both in vitro and in vivo models has elucidated the significant role these nucleotides play in intracellular and intercellular communication.

Nucleotide-Mediated Signaling Pathways in In Vitro and In Vivo Models.nih.govresearchgate.netgoogle.com

Uridine monophosphate (UMP) serves as a fundamental building block for the synthesis of other pyrimidine nucleotides that are crucial for cellular signaling. researchgate.netuni-hannover.de In experimental settings, the administration of UMP has been shown to influence signaling cascades by increasing the intracellular pools of its downstream derivatives, such as uridine triphosphate (UTP) and cytidine triphosphate (CTP). nih.gov

In vivo studies using gerbils have demonstrated that dietary supplementation with UMP leads to increased brain levels of UTP and CTP. nih.gov UTP is a potent activator of P2Y receptors (specifically P2Y2, P2Y4, and P2Y6), a class of G protein-coupled receptors. nih.gov Activation of these receptors by UTP initiates a signaling cascade that results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels. nih.gov This pathway is implicated in various physiological processes, including neurite outgrowth and neurotransmitter release. nih.gov For instance, research on PC-12 cells, an in vitro model for neuronal cells, has shown that UMP treatment can stimulate neurite outgrowth, an effect that is at least partially mediated by the activation of P2Y receptors by UTP. nih.gov

Furthermore, in vivo microdialysis studies in aged rats have revealed that dietary UMP supplementation can increase the levels and release of the neurotransmitter acetylcholine (B1216132) in the striatum. nih.gov This effect is thought to be linked to the increased availability of cytidine-derived precursors for the synthesis of membrane phospholipids, which in turn can provide the choline necessary for acetylcholine synthesis. nih.gov

The following table summarizes key findings from studies investigating the role of UMP in nucleotide-mediated signaling:

| Model System | Intervention | Key Findings | Signaling Pathway Implicated |

| Aged Rats (in vivo) | Dietary UMP supplementation | Increased acetylcholine level and release in the striatum. nih.gov | P2Y receptor activation, enhanced phospholipid synthesis. nih.gov |

| Gerbils (in vivo) | Dietary UMP supplementation | Increased brain levels of UTP and CTP. nih.gov | Precursor for nucleotide triphosphate synthesis. nih.gov |

| PC-12 Cells (in vitro) | UMP treatment | Enhanced neurite outgrowth. nih.gov | P2Y receptor activation by UTP. nih.gov |

Modulation of Enzyme Activities through Nucleotide-Dependent Regulation.nih.gov

Uridine monophosphates and their derivatives play a crucial role in regulating the activity of various enzymes involved in metabolic and signaling pathways. This regulation can occur through allosteric mechanisms or by influencing the expression of the enzymes themselves.

A key example of enzymatic modulation is the regulation of pyrimidine biosynthesis. Uridine 5'-monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps in the de novo synthesis of UMP, is subject to feedback regulation. nih.govnih.gov In cell cultures of Nicotiana plumbaginifolia, treatment with 5-fluoroorotic acid (FOA), a metabolic inhibitor, leads to an upregulation of UMPS enzyme activity. nih.gov This increase in activity is due to the increased expression of the UMPS protein, as demonstrated by western blot analysis. nih.gov Further investigation using nuclear runoff transcription experiments confirmed that this regulation occurs at the transcriptional level. nih.gov This indicates that the levels of pyrimidine nucleotides, or their intermediates, can signal the cell to modulate the expression of key enzymes in their own biosynthetic pathway.

In the context of antioxidant defense, uridine has been shown to enhance the activity of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). dovepress.com This effect contributes to the cellular defense against reactive oxygen species (ROS). dovepress.com While the direct regulator is uridine, its availability is directly linked to the cellular pool of UMP.

The table below outlines examples of enzymes whose activities are modulated by uridine nucleotides:

| Enzyme | Modulator | Effect | Model System/Organism |

| Uridine 5'-monophosphate synthase (UMPS) | Pyrimidine levels (altered by FOA) | Upregulation of enzyme activity and protein expression. nih.gov | Nicotiana plumbaginifolia cell cultures. nih.gov |

| Superoxide Dismutase (SOD) | Uridine | Enhanced activity. dovepress.com | General cellular models. dovepress.com |

| Glutathione Peroxidase (GPX) | Uridine | Enhanced activity. dovepress.com | General cellular models. dovepress.com |

| Acetylcholinesterase (AChE) | UMP pretreatment | No change in activity. nih.gov | Young rat striatum and hippocampus. nih.gov |

It is important to note that not all enzymes are affected. For example, studies have shown that UMP pretreatment in young rats did not alter the activity of acetylcholinesterase (AChE) in the striatum or hippocampus, indicating a specific regulatory role for uridine nucleotides rather than a general effect on all enzyme activities. nih.gov

Analytical Methodologies and Characterization Techniques for Uridine Monophosphates in Research

Chromatographic Separation and Quantification in Biological and Synthetic Samples (e.g., High-Performance Liquid Chromatography (HPLC) with UV Detection, Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are fundamental for the analysis of uridine (B1682114) monophosphates in complex mixtures such as biological fluids and synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for the separation and quantification of nucleotides. researchgate.nethelixchrom.com Reversed-phase HPLC, often on a C18 column, is a common method for analyzing uridine monophosphates. researchgate.netoup.com To enhance the retention of these polar compounds on the nonpolar stationary phase, an ion-pairing agent like tetrabutylammonium (B224687) dihydrogen phosphate (B84403) may be added to the mobile phase. researchgate.net The pyrimidine (B1678525) ring of uridine allows for detection using a UV detector, typically at a wavelength of around 260 nm. researchgate.net This method is effective for quantifying the four main 5'-nucleotides produced from the enzymatic hydrolysis of yeast RNA. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing uridine monophosphates in complex biological samples. nih.govplos.org This method allows for the simultaneous determination of multiple nucleotides in samples like infant formulas and cellular extracts. oup.comnih.govresearchgate.net The mass spectrometer provides specificity by detecting the exact mass-to-charge ratio of the target molecule. oup.com Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing fragment ions. oup.com LC-MS/MS methods have been developed for the reliable diagnosis of various purine (B94841) and pyrimidine disorders from urine samples. nih.govplos.org

Table 1: Common Chromatographic Techniques for Uridine Monophosphate Analysis

| Technique | Typical Column | Mobile Phase Components | Detection Method | Key Applications |

|---|---|---|---|---|

| HPLC-UV | C18 researchgate.netoup.com | Acetonitrile, Water, Ion-pairing agents researchgate.net | UV Absorbance (~260 nm) researchgate.net | Quantification in enzymatic assays and synthetic products researchgate.net |

| LC-MS/MS | C18 oup.com | Acetonitrile, Water, Formic acid or Tributylamine oup.comglsciences.com | Mass Spectrometry (ESI, MRM) oup.comglsciences.com | Quantification in complex biological matrices (e.g., infant formula, urine, cell extracts) oup.comnih.govnih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., UV-Vis, NMR, IR)

Spectroscopic methods are crucial for confirming the chemical identity and assessing the purity of uridine monophosphates.

UV-Vis Spectroscopy: The uracil (B121893) base in uridine monophosphate has a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 262 nm. researchgate.netnih.gov This property is useful for both identification and quantification. researchgate.netresearchgate.net The UV spectrum of uridine phosphates can be used to distinguish them from other nucleotides like adenosine (B11128), guanosine (B1672433), and cytosine phosphates, which have different λmax values. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis. ¹H NMR provides information about the protons on the ribose sugar and the uracil base, while ¹³C NMR maps the carbon framework. nih.govsemanticscholar.org For phosphorylated molecules, ³¹P NMR is particularly informative, offering a distinct signal for the phosphate group that can reveal its chemical environment. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule. For uridine monophosphate, characteristic absorption bands for the phosphate (P=O, P-O), hydroxyl (-OH), and uracil (C=O, N-H) groups can be observed, which helps to confirm the compound's structure.

Advanced Biophysical Techniques for Molecular Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Understanding how uridine monophosphates interact with biological targets like proteins is critical. Advanced biophysical techniques provide quantitative data on these interactions. nih.govaragen.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during molecular binding events. nih.govresearchgate.netspringernature.com This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic driving forces (enthalpy and entropy) of the interaction between a nucleotide and its binding partner, such as a protein. nih.govresearchgate.net ITC is considered a gold standard for characterizing these interactions as it is performed with both molecules in solution and requires no labeling. nih.govspringernature.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors molecular interactions in real-time. nih.govportlandpress.combiotechniques.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. aragen.combio-rad.com Binding is detected as a change in the refractive index at the sensor surface. nih.govportlandpress.com This allows for the determination of the kinetics (association and dissociation rates) and affinity of the interaction. bio-rad.com

Computational Chemistry and Molecular Modeling Studies

Computational methods provide valuable atomic-level insights that complement experimental findings.

Theoretical Investigations of Nucleotide Damage and Reactivity

DNA is susceptible to damage from various sources, including endogenous processes and environmental agents. wikipedia.orgnih.govwikipedia.org This damage can involve chemical alterations to the nucleotide bases. nih.gov Spontaneous deamination of cytosine, for example, results in uracil, a form of DNA damage. nih.gov Computational chemistry can be used to study the mechanisms of such nucleotide damage and their reactivity, providing insights into the stability of DNA and the pathways of mutagenesis. mdpi.com

In Silico Predictions of Ligand-Receptor Interactions

Molecular modeling techniques are used to predict and analyze how ligands like uridine monophosphates bind to their receptor targets. nih.govnih.gov

Molecular Docking: This method predicts the most likely binding pose of a ligand within a receptor's binding site. nih.gov It is a valuable tool for understanding the specific interactions, such as hydrogen bonds, between a nucleotide and the amino acid residues of a protein. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding and observe conformational changes that may occur. nih.govnih.gov These simulations can help to understand the intricate network of interactions that stabilize the complex. nih.gov

Emerging Research Perspectives and Future Directions

Exploration of Undiscovered Metabolic and Regulatory Networks Involving Uridine (B1682114) Monophosphates

Future research is moving beyond the linear depiction of metabolic pathways to explore the complex, interwoven nature of cellular regulation involving uridine monophosphates. A key frontier is understanding the extensive crosstalk between pyrimidine (B1678525) metabolism and major signal transduction pathways. nih.govnih.gov Studies have begun to show cooperation between key cell signaling pathways, such as those involving MAPK and PKA, and the machinery of pyrimidine synthesis. nih.gov This interplay suggests that the availability of UMP and other pyrimidines can influence, and be influenced by, cellular decisions regarding growth, differentiation, and apoptosis. nih.gov

Another emerging area of regulation involves the spatial and structural organization of metabolic enzymes. Recent findings have revealed that human Uridine 5'-Monophosphate Synthase (UMPS), the enzyme responsible for the final steps of UMP de novo synthesis, can exist in two distinct structural states: an active dimer and an inactive, multimeric biomolecular condensate. nih.govnih.gov This self-assembly into inactive storage forms, which appears sensitive to substrate concentrations, represents a sophisticated mechanism for rapidly modulating the rate of UMP biosynthesis without the need for new protein synthesis. nih.gov The functional significance of these condensates and their potential role in localizing metabolic potential to specific cellular sites, such as the nucleus, are still largely unknown and represent an exciting avenue for future investigation. nih.gov

Furthermore, the role of enzymes in the pyrimidine salvage pathway, which recycles uridine to UMP, is being re-evaluated. For instance, Uridine-Cytidine Kinase 2 (UCK2) is not only a rate-limiting enzyme but may also possess non-catalytic functions, such as activating oncogenic signaling pathways like STAT3, independent of its ability to produce UMP. frontiersin.org Unraveling these non-metabolic roles and understanding their underlying mechanisms is a critical future direction. The intricate connection between pyrimidine metabolism and other major metabolic routes, like the urea (B33335) cycle and purine (B94841) synthesis, also presents opportunities for discovering novel regulatory checkpoints and metabolic vulnerabilities, particularly in proliferative diseases like cancer. scispace.comnih.gov

Development of Novel Biochemical Probes and Assays Utilizing Uridine Monophosphates

Advancements in assay technology are providing researchers with unprecedented tools to study the dynamics of uridine monophosphate production. A significant development is the creation of sensitive, homogeneous bioluminescent assays that can directly quantify UMP in biochemical reactions. bioone.orgmdpi.com These assays are particularly valuable for studying enzymes that are otherwise difficult to analyze using traditional methods.

The principle behind these novel assays, such as the UMP/CMP-Glo™ Glycosyltransferase Assay, involves a one-step "add and read" format. After an enzymatic reaction produces UMP, a detection reagent containing a specific converting enzyme is added. This enzyme converts UMP into ATP, which is then used by a luciferase system to generate a light signal directly proportional to the amount of UMP produced. bioone.orgyoutube.com This method is highly sensitive, capable of detecting UMP concentrations from the low nanomolar to the 50 µM range. researcher.life

These assays have proven particularly effective for studying the activity of phosphoglycosyltransferases (PGTs) and sialyltransferases (STs), enzyme classes that are often membrane-bound and challenging to purify and characterize. mdpi.comyoutube.com Because all PGTs generate UMP as a byproduct, these luminescent assays provide a universal method for measuring their activity and are amenable to high-throughput screening (HTS) for potential inhibitors. mdpi.com

Table 1: Characteristics of Modern UMP Detection Assays

| Assay Name | Principle | Format | Key Features | Applications |

| UMP/CMP-Glo™ Assay | Converts UMP to ATP, which is detected by a luciferase/luciferin reaction, generating light. bioone.orgyoutube.com | Homogeneous, single-reagent addition. youtube.com | High sensitivity (nM to 50µM range), stable signal (>3 hours), simple "add-incubate-read" protocol. youtube.comresearcher.life | Measuring activity of sialyltransferases and phosphoglycosyltransferases, high-throughput screening of inhibitors. mdpi.comyoutube.comyoutube.com |

| UMP-Glo™ Assay | Specifically measures UMP released by phosphoglycosyltransferases (PGTs) via a luminescent reaction. mdpi.com | Homogeneous, single-reagent addition. mdpi.com | Linear over a range of UMP concentrations (e.g., 62.5nM–8μM), specific to PGT reaction components. mdpi.com | Identifying substrates for PGT enzymes, screening for PGT inhibitors, characterizing membrane protein activity. mdpi.com |

Advancements in Biocatalytic Synthesis and Biotechnological Applications of Uridine Monophosphates

The production of uridine monophosphates is undergoing a green revolution, with a shift away from traditional multi-step chemical methods towards more efficient and environmentally friendly biocatalytic processes. nih.gov These enzymatic methods avoid the use of harsh chemical reagents and organic solvents. nih.gov A key advancement is the use of immobilized enzymes, which enhances catalyst stability and allows for reuse, making the process more sustainable and cost-effective.

One successful approach involves the immobilization of uracil (B121893) phosphoribosyltransferase (UPRT) from thermophilic organisms like Thermus thermophilus. nih.gov The immobilized enzyme demonstrates high activity and stability over a broad range of temperatures (70-100 °C) and pH levels, and can be reused multiple times for the synthesis of UMP and its derivatives. nih.govnih.gov

Another strategy employs whole-cell biocatalysts. For example, a two-step process using the bacterium Corynebacterium ammoniagenes has been developed for UMP production from orotic acid. frontiersin.org By optimizing both the cell cultivation and the reaction conditions, researchers significantly increased the yield, demonstrating that the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) was the rate-limiting step. frontiersin.org

More recently, research has progressed towards continuous flow biocatalysis. A platform using an immobilized, promiscuous nucleoside kinase has been developed for the scalable production of various non-natural nucleoside monophosphates. This continuous flow system enables improved enzymatic productivity compared to batch reactions and facilitates the multi-milligram scale production of important NMPs, which are crucial building blocks for therapeutically relevant nucleoside triphosphates. These biotechnological applications are focused on creating sustainable and efficient routes to high-value nucleotides for research and pharmaceutical development.

Table 2: Comparison of Biocatalytic Synthesis Methods for Uridine Monophosphates

| Method | Biocatalyst | Key Advancement | Findings | Reference |

| Immobilized Enzyme | Uracil phosphoribosyltransferase (UPRT) from Thermus thermophilus | Covalent immobilization on magnetic microparticles. | High stability at elevated temperatures (up to 100°C), reusable for up to 8 cycles, efficient for synthesizing UMP analogues. | nih.gov, nih.gov |

| Whole-Cell Biocatalysis | Corynebacterium ammoniagenes ATCC 6872 | Two-step process with statistical optimization of reaction conditions. | Identified PRPP synthesis as the rate-limiting step; achieved a threefold increase in UMP yield (up to 32 mM). | frontiersin.org |

| Continuous Flow Synthesis | Immobilized promiscuous nucleoside kinase (DmDNK) | Continuous biocatalytic platform with in-situ ATP recycling. | Enables scalable production of non-natural NMPs with high yields (>70%) and space-time yields (>22.5 g L⁻¹ h⁻¹). |

Integration of Omics Data for Comprehensive Uridine Monophosphate Research

The integration of large-scale datasets from genomics, transcriptomics, and metabolomics is providing a systems-level view of uridine monophosphate's role in cellular biology and disease. This holistic approach allows researchers to move beyond the study of single genes or metabolites to understand how entire networks are perturbed.

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying metabolic vulnerabilities related to UMP. In one study on acute promyelocytic leukemia, an unbiased metabolomics analysis revealed that the anti-cancer effect of the natural product celastrol (B190767) was linked to a significant decrease in intracellular uridine levels, leading to mitochondria-mediated apoptosis. This finding highlights how mapping metabolic profiles can uncover the mechanisms of drug action and reveal potential therapeutic strategies.

Systems biology workflows are being developed to integrate diverse data types—including metabolic reference values, patient data, and pathway information—to improve the diagnosis of inherited metabolic disorders of the pyrimidine pathway. scispace.com By visualizing patient-specific data on metabolic network maps, clinicians can move from assessing individual biomarkers to understanding changes at the process level, providing a more comprehensive view of the disease state. scispace.com

In cancer research, combining transcriptomics and clinical data has led to the identification of pyrimidine metabolism-based molecular subtypes in diseases like bladder cancer. nih.gov This approach has revealed that the expression patterns of pyrimidine metabolism genes are linked to the tumor microenvironment, immune cell infiltration, and patient prognosis, which could assist in developing precision treatment strategies. nih.gov Similarly, transcriptomic analyses in plants have shown that the gene for UMPS is transcriptionally regulated in response to pyrimidine levels, demonstrating how cells adapt their metabolic machinery to environmental cues. The combined use of transcriptomics and metabolomics has also been applied to study complex issues like antibiotic resistance, revealing extensive reprogramming of pyrimidine metabolism as a key resistance mechanism. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing Disodium 3'-uridinemonophosphate with high purity for in vitro studies?

- Methodological Answer: Synthesis typically involves phosphorylation of uridine at the 3'-position using enzymatic or chemical methods. For enzymatic synthesis, uridine kinase or nucleoside phosphorylases can be employed, followed by sodium salt formation via ion-exchange chromatography. Purity validation requires HPLC (C18 column, UV detection at 260 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (C₉H₁₁N₂Na₂O₉P, 352.14 g/mol) and absence of 5'-isomer contamination . For chemical synthesis, phosphoramidite chemistry under anhydrous conditions is recommended, with final purification via reverse-phase chromatography. Ensure stoichiometric control of sodium counterions using atomic absorption spectroscopy .

Q. How should researchers validate the purity and stability of Disodium 3'-uridinemonophosphate in aqueous solutions under varying pH conditions?

- Methodological Answer: Stability studies should use accelerated degradation protocols:

- pH Range Testing: Prepare buffered solutions (pH 4.0–8.0) and monitor degradation via UV-Vis spectroscopy (260 nm) over 72 hours at 25°C and 40°C.

- HPLC Analysis: Use a zwitterionic hydrophilic interaction liquid chromatography (HILIC) column to separate degradation products (e.g., uridine or inorganic phosphate).

- NMR Stability Confirmation: ¹H NMR (D₂O, 500 MHz) tracks peak shifts indicative of hydrolysis (e.g., loss of phosphate signals at δ 4.0–4.5 ppm).

Reference USP-NF guidelines for sodium phosphate salts to establish acceptable impurity thresholds (<0.5% for heavy metals, <1% for related nucleotides) .

Advanced Research Questions

Q. In crystallographic studies, how does Disodium 3'-uridinemonophosphate interact with viral endoribonucleases like SARS-CoV-2 NSP15, and what methodological approaches are used to resolve these interactions?

- Methodological Answer: Co-crystallization with NSP15 requires:

- Ligand Preparation: Pre-incubate Disodium 3'-UMP (10 mM) in 20 mM Tris-HCl (pH 7.5) with 150 mM NaCl.

- Crystallization Screens: Use sparse-matrix screens (e.g., PEG/Ion) at 18°C. Diffraction-quality crystals (e.g., PDB ID: 6X4I) are resolved at 1.8–2.2 Å using synchrotron radiation.

- Density Functional Theory (DFT): Analyze hydrogen-bonding networks (e.g., between the 3'-phosphate and His235/His250 residues) and validate via isothermal titration calorimetry (ITC) for binding affinity (Kd ≈ 15–30 µM) .

Q. What analytical techniques are optimal for distinguishing Disodium 3'-uridinemonophosphate from its 5'-isomer in complex biological matrices?

- Methodological Answer:

- Ion-Pairing LC-MS/MS: Use tetrabutylammonium acetate (5 mM) in mobile phase (acetonitrile/water gradient) to resolve 3' and 5'-isomers. Monitor transitions m/z 352→152 (3'-UMP) and m/z 352→133 (5'-UMP) .

- Enzymatic Digestion: Treat samples with 5'-nucleotidase (e.g., from Crotalus adamanteus), which selectively hydrolyzes 5'-UMP, leaving 3'-UMP intact. Confirm via CE-LIF (capillary electrophoresis with laser-induced fluorescence) .

Q. How do researchers address discrepancies in reported thermodynamic stability data for Disodium 3'-uridinemonophosphate across studies?

- Methodological Answer: Contradictions often arise from buffer composition or counterion effects. Standardize protocols:

- Differential Scanning Calorimetry (DSC): Perform in 10 mM sodium phosphate (pH 7.0) with 1 mM EDTA to chelate trace metals.

- Control for Hydration States: Lyophilize samples and equilibrate at 25°C/60% RH for 24 hours before analysis.

- Cross-Validate: Compare with computational models (e.g., COSMO-RS) to predict activity coefficients and solvation effects .

Notes for Experimental Design

- Contamination Risks: Avoid using phosphate-based buffers in enzymatic assays to prevent interference with the 3'-UMP phosphate group. Use HEPES or Tris-HCl instead .

- Data Reproducibility: Adhere to USP-NF reagent specifications for sodium salts (≥99.5% purity) and validate lot-to-lot variability via ICP-MS for sodium content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.